molecular formula C10H8N4O B11041176 10-aminopyrimido[1,2-a]benzimidazol-2(10H)-one

10-aminopyrimido[1,2-a]benzimidazol-2(10H)-one

Cat. No.: B11041176
M. Wt: 200.20 g/mol
InChI Key: MUZGYRTZCDLIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-AMINOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(10H)-ONE is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.

Chemical Reactions Analysis

10-AMINOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(10H)-ONE undergoes various chemical reactions, including:

Common reagents used in these reactions include nickel complexes, β-ketoenolates, and carboxylic acid anhydrides . The major products formed from these reactions are 2-acylamino derivatives and other substituted derivatives.

Scientific Research Applications

10-AMINOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(10H)-ONE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological studies due to its diverse biological activities.

    Medicine: Research has indicated its potential use in the development of new therapeutic agents.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 10-AMINOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(10H)-ONE involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives play an important role in double-strand breaks (DSBs) repair following DNA damage. They phosphorylate RNF169 and increase its ability to block the accumulation of TP53BP1 at the DSB sites, thereby promoting homologous recombination repair (HRR) .

Comparison with Similar Compounds

10-AMINOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(10H)-ONE can be compared with other similar compounds such as:

The uniqueness of 10-AMINOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(10H)-ONE lies in its specific substitution patterns and the diverse range of reactions it can undergo, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

10-aminopyrimido[1,2-a]benzimidazol-2-one

InChI

InChI=1S/C10H8N4O/c11-14-8-4-2-1-3-7(8)13-6-5-9(15)12-10(13)14/h1-6H,11H2

InChI Key

MUZGYRTZCDLIBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C=CC(=O)N=C3N2N

Origin of Product

United States

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